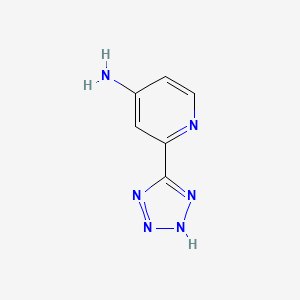
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine is a heterocyclic compound that features both a tetrazole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the use of a one-pot four-component condensation reaction. This method typically includes the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs) can be adapted for large-scale synthesis, offering advantages such as time-saving, greater efficiency, and atom economy .
化学反应分析
Types of Reactions
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazole and pyridine derivatives .
科学研究应用
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用机制
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s tetrazole and pyridine rings can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine: This compound has a similar structure but differs in the position of the tetrazole ring on the pyridine ring.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with a tetrazole ring, but with different substituents and applications.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in different contexts.
Uniqueness
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine is unique due to its specific combination of a tetrazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H6N6 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
2-(2H-tetrazol-5-yl)pyridin-4-amine |
InChI |
InChI=1S/C6H6N6/c7-4-1-2-8-5(3-4)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) |
InChI 键 |
LUHNGOUYARGLIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1N)C2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


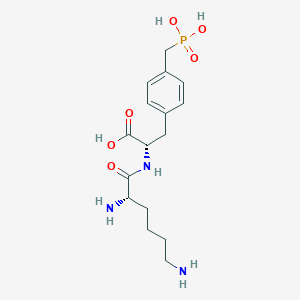
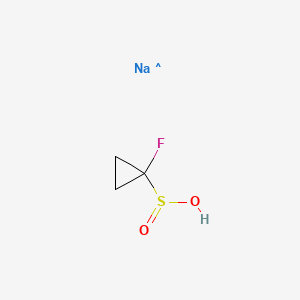
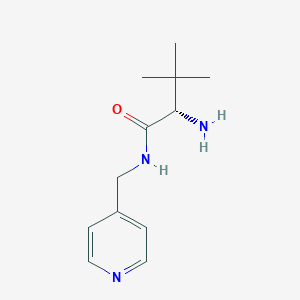



![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
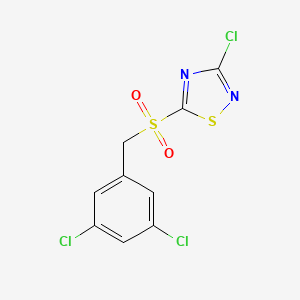
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)

![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)

